2'-Deoxymugineic acid

Iron bioavailability phytosiderophore iron release kinetics

2'-Deoxymugineic acid (DMA, CAS 74235-24-8), a member of the mugineic acid family of phytosiderophores, is a non-proteinogenic amino acid derivative with the molecular formula C12H20N2O7 and a molecular weight of 304.3. It is naturally produced and secreted by graminaceous plants (Strategy II plants) under iron deficiency stress to chelate Fe(III) in the rhizosphere, forming water-soluble 1:1 complexes that are actively taken up by root-specific transporters.

Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
CAS No. 74235-24-8
Cat. No. B015647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxymugineic acid
CAS74235-24-8
Synonyms(αS,2S)-2-Carboxy-α-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-1-azetidinebutanoic Acid;  2’-Dehydroxymugineic Acid;  DMA; 
Molecular FormulaC12H20N2O7
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)O
InChIInChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
InChIKeyCUZKLRTTYZOCSD-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxymugineic Acid (DMA) 74235-24-8: Procurement Guide for a Core Phytosiderophore


2'-Deoxymugineic acid (DMA, CAS 74235-24-8), a member of the mugineic acid family of phytosiderophores, is a non-proteinogenic amino acid derivative with the molecular formula C12H20N2O7 and a molecular weight of 304.3 . It is naturally produced and secreted by graminaceous plants (Strategy II plants) under iron deficiency stress to chelate Fe(III) in the rhizosphere, forming water-soluble 1:1 complexes that are actively taken up by root-specific transporters [1]. DMA serves as the central biosynthetic precursor from which all other mugineic acid family phytosiderophores (including mugineic acid and 3-epi-hydroxymugineic acid) are derived, making it the foundational compound in this class [2].

Why 2'-Deoxymugineic Acid Cannot Be Substituted with Generic Mugineic Acid or Nicotianamine in Critical Assays


Substituting 2'-deoxymugineic acid (DMA) with other mugineic acid family members (e.g., mugineic acid, 3-epi-hydroxymugineic acid) or with the ubiquitous intracellular chelator nicotianamine (NA) introduces significant functional discrepancies due to differential iron release kinetics, pH-dependent chelation dominance, and biosynthetic context. DMA occupies a unique position as both the common biosynthetic precursor for all downstream phytosiderophores and a functionally distinct chelator with quantifiably different behavior in iron release assays [1]. In competitive chelation environments, DMA demonstrates clear pH-dependent partitioning that is not shared by hydroxylated derivatives or NA [2]. Furthermore, plants that naturally produce only DMA (e.g., rice, maize, wheat) possess transporter systems specifically adapted to its recognition, whereas hydroxylated derivatives are native to different species and exhibit altered uptake efficiency [3]. Using the wrong phytosiderophore in experimental or industrial formulations may therefore misrepresent iron uptake efficiency, compromise reproducibility, and invalidate species-specific mechanistic studies.

2'-Deoxymugineic Acid: Head-to-Head Quantitative Differentiation Against Phytosiderophore Analogs and Chelators


Ascorbate-Mediated Iron Release Kinetics: DMA Exhibits Fastest Rate Among Mugineic Acids

In the presence of ascorbate and the intracellular ligand nicotianamine (NA) at cytosolic pH 7.3, the rate of iron release from ferric phytosiderophore complexes decreases in the specific order: DMA > MA > epi-HMA [1]. This indicates that DMA-chelated Fe(III) is the most readily reduced and transferred to NA among the three major mugineic acids, a critical step for intracellular iron utilization.

Iron bioavailability phytosiderophore iron release kinetics ascorbate reduction plant nutrition

Competitive Chelation at Acidic vs. Alkaline pH: DMA Dominates Acidic Soil Microenvironments Over Nicotianamine

A direct comparison of metal ion chelation by NA and DMA revealed that although both chelate Fe, DMA dominates the chelation process at acidic pH values, whereas NA dominates at alkaline pH values [1]. This pH-dependent functional partitioning is crucial for understanding iron acquisition dynamics in different soil types and experimental buffer systems.

pH-dependent chelation iron bioavailability rhizosphere chemistry phytosiderophore nicotianamine

Biosynthetic Precursor Status: DMA is the Common Gateway to All Hydroxylated Phytosiderophores

Isotopic labeling studies using 13C- and 2H-labeled L-methionine demonstrated that all mugineic acids share a common biosynthetic pathway from L-methionine to DMA, with subsequent species-dependent hydroxylation steps diverging thereafter [1]. DMA is the last non-hydroxylated intermediate and serves as the direct substrate for Ids3 dioxygenase-mediated hydroxylation to MA in barley, and for further hydroxylation to epi-HMA and HMA in other species [2].

biosynthesis phytosiderophore pathway L-methionine iron acquisition graminaceous plants

Root Uptake Kinetics: Fe-DMA Transport Follows Two-Component Michaelis-Menten Kinetics with Defined Affinity Parameters

Short-term uptake of 59Fe-labeled Fe-DMA in Fe-deficient maize roots (cv. Alice) followed two-component kinetics: a saturable component at low concentrations (<30 μM) and a linear component at higher concentrations [1]. The saturable high-affinity uptake system exhibited a Km of approximately 10 μM, and a Vmax of 5.5 μmol Fe-DMA g−1 dry weight per 30 minutes in the iron-efficient cultivar Alice [1]. The mutant ysl, which is iron-inefficient, showed the same Km but a Vmax of only 0.6 μmol g−1 dry weight per 30 minutes, representing a 9.2-fold reduction in transport capacity [1].

iron uptake kinetics Fe-phytosiderophore transport Michaelis-Menten maize root plasma membrane

Fe Extraction Efficiency from Alkaline Soils: DMA and MA Outperform EDTA and DTPA Under Calcareous Conditions

In comparative studies evaluating iron extraction efficiency from soil samples, mugineic acid (MA) and 2'-deoxymugineic acid (DMA) exhibited the highest efficiency of Fe extraction, especially at alkaline pH [1]. This contrasts sharply with conventional synthetic chelators such as EDTA and DTPA, which show reduced efficacy under the same calcareous, high-pH soil conditions that characterize many agricultural regions worldwide [2].

soil iron extraction calcareous soil chelator efficiency phytosiderophore alkaline pH

When to Prioritize 2'-Deoxymugineic Acid: Evidence-Backed Application Scenarios


Intracellular Iron Release and Trafficking Studies in Strategy II Plants

Researchers investigating the post-uptake fate of iron in graminaceous plants should select DMA over MA or epi-HMA due to its faster ascorbate-mediated iron release kinetics in the presence of nicotianamine at cytosolic pH 7.3 [1]. This property makes DMA the most physiologically relevant substrate for assays examining the reduction of ferric phytosiderophores and subsequent transfer to intracellular ligands, ensuring that experimental results reflect the in vivo dynamics of plants that natively secrete DMA (e.g., rice, maize, wheat).

Acidic Hydroponic Culture and Acidic Rhizosphere Simulation Studies

In hydroponic systems or soil simulations where the pH is maintained in the acidic range (pH <6.5), DMA is the appropriate chelator for iron supplementation or transport studies, as it dominates Fe chelation over nicotianamine under these conditions [2]. Using NA or hydroxylated phytosiderophores in acidic systems would yield artificially depressed Fe availability and confound interpretation of transporter-mediated uptake assays.

Biosynthetic Pathway Analysis and Phytosiderophore Enzyme Assays

For studies targeting the hydroxylation steps of phytosiderophore biosynthesis—specifically the activity of enzymes such as Ids3 dioxygenase—DMA is the essential substrate. It serves as the direct precursor to MA and all downstream hydroxylated derivatives [3]. Substitution with MA or epi-HMA would bypass the critical enzymatic step under investigation, rendering the assay invalid for characterizing the biosynthetic machinery.

Agrochemical Formulation Development for Calcareous Alkaline Soils

Formulators developing iron fertilizers for calcareous, high-pH agricultural soils should prioritize DMA-based chelates over conventional EDTA or DTPA formulations. DMA exhibits superior Fe extraction efficiency under alkaline conditions compared to these synthetic chelators [4], providing a quantifiable performance advantage in the very soil types where iron deficiency is most economically damaging to cereal crop production.

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